molecular formula C12H11ClN4O B12911845 N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide CAS No. 873686-91-0

N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide

Cat. No.: B12911845
CAS No.: 873686-91-0
M. Wt: 262.69 g/mol
InChI Key: VGNROFKTNWOXOE-UHFFFAOYSA-N
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Description

N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethylisonicotinamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloropyrimidine and ethylisonicotinamide.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.

    Catalysts and Reagents: Common catalysts include bases like sodium ethoxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.

    Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Pyrimidines: Products with various functional groups replacing the chlorine atom.

    N-Oxides: Formed through oxidation reactions.

    Amines: Resulting from reduction reactions.

Scientific Research Applications

N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of kinase inhibitors and antiviral agents.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Materials Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: Employed in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide involves:

    Molecular Targets: It targets specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may interfere with signaling pathways, leading to altered cellular responses.

    Binding Interactions: It forms specific binding interactions with its targets, which can be studied using techniques such as molecular docking and crystallography.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxypyrimidin-5-yl)-N-ethylisonicotinamide: Similar structure but with a hydroxyl group instead of chlorine.

    N-(4-Methylpyrimidin-5-yl)-N-ethylisonicotinamide: Contains a methyl group at the 4-position.

    N-(4-Bromopyrimidin-5-yl)-N-ethylisonicotinamide: Features a bromine atom at the 4-position.

Uniqueness

N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

873686-91-0

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

N-(4-chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide

InChI

InChI=1S/C12H11ClN4O/c1-2-17(10-7-15-8-16-11(10)13)12(18)9-3-5-14-6-4-9/h3-8H,2H2,1H3

InChI Key

VGNROFKTNWOXOE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CN=CN=C1Cl)C(=O)C2=CC=NC=C2

Origin of Product

United States

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